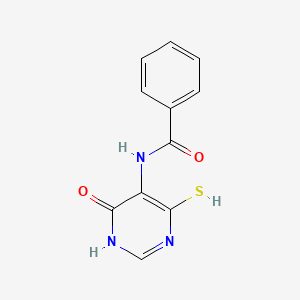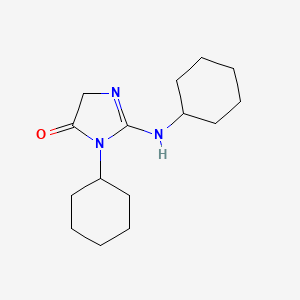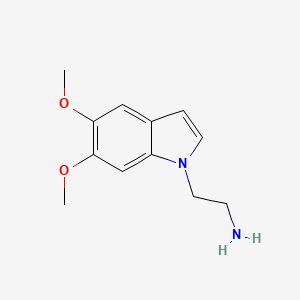
4-((2,5-Dioxopyrrolidin-1-yl)oxy)-N,N,N,N',N',N'-hexamethyl-4-oxobutane-1,1-diaminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” can be achieved through various synthetic routes. One common method involves the reaction of precursor molecules under controlled conditions. For instance, the reaction between compound A and compound B in the presence of a catalyst C at a temperature of 100°C and a pressure of 1 atm can yield compound “N/A”. The reaction can be represented as follows: [ \text{A} + \text{B} \xrightarrow{\text{C}} \text{N/A} ]
Industrial Production Methods
On an industrial scale, the production of compound “N/A” involves large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Compound “N/A” undergoes various chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, compound “N/A” can be converted to its oxidized form.
Reduction: Using a reducing agent, the compound can be reduced to a lower oxidation state.
Substitution: Compound “N/A” can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of compound “N/A” might yield an oxidized derivative, while reduction could produce a reduced form with different functional groups.
科学的研究の応用
Compound “N/A” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Employed in biochemical assays and as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of materials, coatings, and other industrial products.
作用機序
The mechanism by which compound “N/A” exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to a particular enzyme, inhibiting its activity and thereby affecting a biochemical pathway. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Compound X: Shares similar structural features but differs in its reactivity and applications.
Compound Y: Has comparable functional groups but exhibits different physical and chemical properties.
Compound Z: Similar in molecular weight and size but used in different industrial applications.
Uniqueness of Compound “N/A”
What sets compound “N/A” apart from its similar counterparts is its unique combination of properties, such as higher stability under certain conditions, greater reactivity with specific reagents, or enhanced efficacy in particular applications.
特性
分子式 |
C14H27I2N3O4 |
|---|---|
分子量 |
555.19 g/mol |
IUPAC名 |
[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxo-1-(trimethylazaniumyl)butyl]-trimethylazanium;diiodide |
InChI |
InChI=1S/C14H27N3O4.2HI/c1-16(2,3)13(17(4,5)6)9-10-14(20)21-15-11(18)7-8-12(15)19;;/h13H,7-10H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
KKHRRDRDZRLOBL-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)C(CCC(=O)ON1C(=O)CCC1=O)[N+](C)(C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


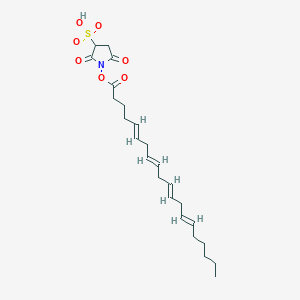

![7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-one](/img/structure/B12930722.png)
![4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester](/img/structure/B12930740.png)
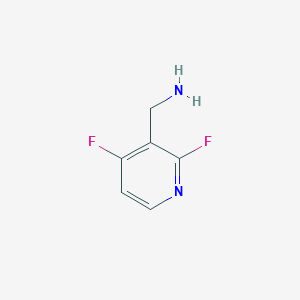
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12930763.png)
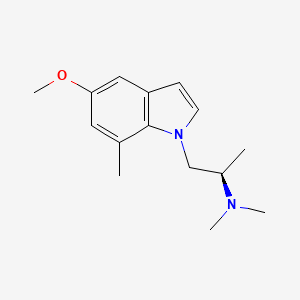
![rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12930772.png)
![7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B12930774.png)
